N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazole thioethers, have been shown to target proteins involved in bacterial virulence, including the translational regulator (csra) and the virulence regulator (xoc3530) .
Mode of Action
It’s suggested that similar compounds disrupt the growth and pathogenicity of bacteria by interfering with their virulence pathways .
Biochemical Pathways
The compound is believed to interfere with several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Pharmacokinetics
Similar compounds have shown good in vitro and in vivo bacteriostatic activities , suggesting favorable pharmacokinetic properties.
Result of Action
The compound’s action results in a significant reduction in the motility and pathogenicity of bacteria. Specifically, knocking out the CsrA or Xoc3530 gene in bacteria results in a significant reduction in their motility and pathogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with phenyl isocyanate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted oxadiazole derivatives .
Scientific Research Applications
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide
- N-benzyl-5-methyl-1,3,4-oxadiazole-2-carboxamide
- N-benzyl-5-phenyl-1,2,4-oxadiazole-2-carboxamide
Uniqueness
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzyl and phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-14(17-11-12-7-3-1-4-8-12)16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALIGBIDFJQKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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